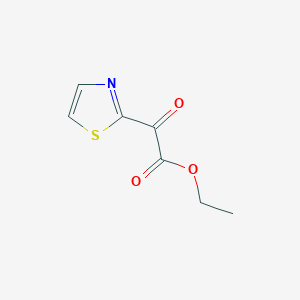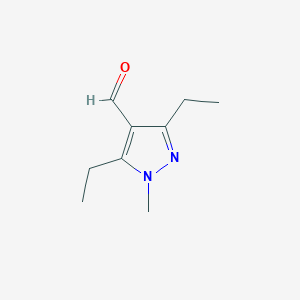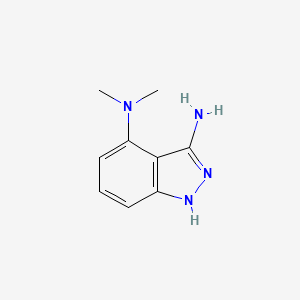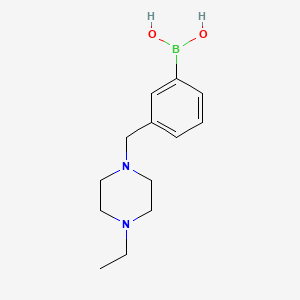
2,4-Dibromo-3-fluoro-6-nitrophenol
Descripción general
Descripción
2,4-Dibromo-3-fluoro-6-nitrophenol is a chemical compound belonging to the family of halogenated phenols. It has a CAS Number of 2924-30-3 and a molecular weight of 314.89 .
Molecular Structure Analysis
The linear formula of this compound is C6H2Br2FNO3 . The exact molecular structure can be determined using techniques such as X-ray crystallography .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Synthesis Techniques : The synthesis of compounds related to 2,4-Dibromo-3-fluoro-6-nitrophenol, such as 3-Fluoro-4-nitrophenol, has been explored through various chemical processes. For instance, 3-Fluoro-4-nitrophenol was synthesized from 2,4-difluoronitrobenzene using methoxylation and demethylation, achieving a high purity of 99.5% (Zhang Zhi-de, 2011).
- Electron Spin Resonance Studies : Electron spin resonance spectra of anion radicals derived from similar compounds, including 3-fluoro-6-nitrophenol, have been observed, providing insights into the stability and molecular interactions of these radicals (P. Fischer & H. Zimmermann, 1968).
Environmental and Biodegradation Studies
- Toxicity and Degradability in Anaerobic Systems : Research on the toxicity and degradability of nitrophenols, including compounds related to this compound, in anaerobic systems has been conducted. These studies provide valuable information on the environmental impact and degradation pathways of such compounds (V. Uberoi & S. Bhattacharya, 1997).
Chemical Reactions and Interactions
- Calix[4]pyrrole–4-nitrophenolate Anion Sensor : A study demonstrated the use of a calix[4]pyrrole–4-nitrophenolate complex as a colorimetric sensor for halide anions. This showcases the potential application of similar nitrophenol compounds in chemical sensing technologies (Philip A. Gale et al., 1999).
Molecular Structure Analysis
- Density Functional Studies : Investigations into the molecular structures and vibrational frequencies of related compounds, such as 2-fluoro-4,6-dinitrophenol, provide insights into the stability and chemical properties of these molecules (A. Abkowicz-Bienko et al., 2000).
Biodegradation Research
- Biodegradation by Specific Microbial Strains : Studies on the biodegradation of related compounds, such as 2,6-dibromo-4-nitrophenol, by specific microbial strains like Cupriavidus sp. have been conducted. This research contributes to understanding the environmental fate and potential bioremediation strategies for nitrophenols (J. Min et al., 2019).
Fluorescent Sensing and Analysis
- Fluorescent Sensing Applications : Research on the development of fluorescent sensing approaches for detecting nitrophenol compounds in solutions using materials like graphitic carbon nitride nanosheets highlights the potential of these compounds in analytical chemistry (Mingcong Rong et al., 2015).
Mecanismo De Acción
Target of Action
Nitrophenols, a class of compounds to which 2,4-dibromo-3-fluoro-6-nitrophenol belongs, are known to interact with various biological targets .
Mode of Action
Nitrophenols typically act through electrophilic aromatic substitution . In this process, the nitrophenol compound interacts with its targets, leading to changes in their structure and function .
Biochemical Pathways
Nitrophenols are known to interfere with various biochemical pathways, leading to downstream effects .
Result of Action
Nitrophenols are known to cause various molecular and cellular changes .
Análisis Bioquímico
Biochemical Properties
2,4-Dibromo-3-fluoro-6-nitrophenol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics . The interactions between this compound and cytochrome P450 can lead to the formation of reactive intermediates, which may further interact with other biomolecules such as proteins and nucleic acids
Cellular Effects
The effects of this compound on various cell types and cellular processes have been studied extensively. This compound has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway . By modulating the activity of this pathway, this compound can affect gene expression and cellular metabolism. Additionally, this compound has been observed to induce oxidative stress in cells, leading to changes in cellular function and viability .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific enzymes, leading to enzyme inhibition or activation . For example, this compound can inhibit the activity of certain proteases, thereby affecting protein degradation and turnover . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important factors to consider. Over time, this compound can undergo degradation, leading to the formation of various byproducts . These byproducts can have different effects on cellular function compared to the parent compound. Long-term studies have shown that this compound can cause persistent changes in cellular function, including alterations in cell signaling and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as modulating enzyme activity and enhancing cellular function . At high doses, this compound can be toxic, leading to adverse effects such as oxidative stress, inflammation, and cell death . These dosage-dependent effects are crucial for determining the safe and effective use of this compound in research and therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes . This compound can be metabolized to form reactive intermediates, which can further interact with other biomolecules. The metabolic flux and levels of metabolites can be affected by the presence of this compound, leading to changes in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions can affect the localization and accumulation of the compound, influencing its activity and function. For example, this compound can be transported into cells via organic anion transporters, which play a role in its cellular uptake and distribution .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be targeted to specific compartments or organelles within the cell, such as the mitochondria or nucleus . Post-translational modifications and targeting signals can direct this compound to these locations, where it can exert its effects on cellular processes .
Propiedades
IUPAC Name |
2,4-dibromo-3-fluoro-6-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2FNO3/c7-2-1-3(10(12)13)6(11)4(8)5(2)9/h1,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXWWMSAGGZRKHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)Br)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40716653 | |
| Record name | 2,4-Dibromo-3-fluoro-6-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40716653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2924-30-3 | |
| Record name | 2,4-Dibromo-3-fluoro-6-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40716653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B1395648.png)
![1-Hydroxy-3-oxo-N-(2-(piperazin-1-yl)ethyl)-3,5,6,7-tetrahydropyrido-[3,2,1-ij]quinoline-2-carboxamide dihydrochloride](/img/structure/B1395651.png)

![2-Thien-2-ylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B1395658.png)



![2-[(Dimethylamino)methyl]-1,3-thiazole-4-carboxylic acid hydrochloride](/img/structure/B1395663.png)



